Product packaging for Homodiamantan(Cat. No.:)

Homodiamantan

Cat. No.: B14656896
M. Wt: 202.33 g/mol
InChI Key: MIBMHZPPEUTZJI-UHFFFAOYSA-N
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Description

Homodiamantan is a synthetic diamondoid hydrocarbon, specifically a higher analog of the well-known adamantane and diamantane structures . Diamondoids are valued in research for their unique, rigid, and well-defined cage structures. This compound is supplied as "For Research Use Only" (RUO), meaning it is exclusively tailored for laboratory research applications and is not intended for diagnostic or therapeutic procedures, or for any form of human use . Researchers utilize this compound in fundamental investigations within materials science and nanotechnology, including the development of molecular assemblies, advanced polymers, and the study of diamondoid-based properties. All technical data and product information provided are for research reference purposes. Researchers are responsible for ensuring the safe handling and use of this compound in accordance with their institution's protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22 B14656896 Homodiamantan

Properties

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

pentacyclo[7.4.1.14,13.02,7.06,12]pentadecane

InChI

InChI=1S/C15H22/c1-2-10-11-5-9-6-12(10)14-4-8(1)3-13(11)15(14)7-9/h8-15H,1-7H2

InChI Key

MIBMHZPPEUTZJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC4CC2C5CC1CC3C5C4

Origin of Product

United States

Preparation Methods

Benzoyl Trifluoromethanesulfonate-Mediated Synthesis

The acylative ring expansion method, reported by Okazaki et al. (2023), enables the synthesis of disubstituted homodiamantanes with precision. This approach utilizes benzoyl trifluoromethanesulfonate (BzOTf) as a Lewis acid catalyst to mediate the insertion of acyl groups into homodiamantane’s medial positions (Table 1).

Table 1: Acylative Ring Expansion of Homodiamantane

Substrate Electrophile Temperature (°C) Yield (%)
Homodiamantane Acetyl chloride 25 62
Homodiamantane Benzoyl chloride 40 78
2-Bromo-homodiam. Propionyl chloride 25 55

The reaction proceeds via a two-step mechanism: (1) BzOTf activates the acyl chloride, generating an acylium ion, and (2) nucleophilic attack by homodiamantane’s medial carbon forms a stabilized carbocation intermediate, which undergoes rearomatization to yield the disubstituted product. This method achieves yields up to 78% while preserving the diamondoid core’s integrity.

Regioselectivity and Limitations

Acylative expansion favors medial substitution due to lower steric hindrance compared to apical sites. However, electron-withdrawing substituents (e.g., bromine) reduce yields by destabilizing the intermediate carbocation. Additionally, the requirement for stoichiometric BzOTf raises concerns about cost and waste generation.

Functionalization via Oxygen Insertion Reactions

Dimethyldioxirane (DMD) as an Electrophilic Oxygen Source

Fokin et al. (2014) demonstrated that dimethyldioxirane (DMD) enables oxygen insertion into homodiamantane without skeletal rearrangement. Unlike conventional oxidants, DMD selectively functionalizes apical carbons via an electrophilic mechanism, producing epoxides or ketones depending on reaction conditions (Table 2).

Table 2: Oxygen Insertion Reactions with DMD

Substrate DMD Equiv. Product Yield (%)
Homodiamantane 1.5 Apical epoxide 85
Homodiamantane 3.0 Apical diketone 72
4-Methyl-homodiam. 2.0 Mixed epoxide 68

The reaction mechanism involves initial electrophilic attack by DMD at the apical carbon, forming an oxonium intermediate. Subsequent ring-opening by water or another oxygen nucleophile yields the oxygenated product. This method’s mild conditions (room temperature, acetone solvent) and high selectivity make it invaluable for synthesizing pharmacologically relevant derivatives.

Medial vs. Apical Functionalization

DMD’s selectivity for apical positions contrasts with acylative methods, which target medial sites. This dichotomy allows chemists to tailor homodiamantane’s functionalization pattern by choosing the appropriate reagent. For instance, combining DMD-mediated oxidation with subsequent acylative expansion enables the synthesis of differentially substituted derivatives.

Mechanistic Insights into Homodiamantane Reactivity

Carbocation Stability in Ring Expansion

The stability of carbocation intermediates dictates the success of acylative ring expansion. Medial carbocations are stabilized by hyperconjugation with adjacent C–H bonds, whereas apical carbocations experience greater strain, leading to rearrangements or byproducts. Computational studies confirm that medial carbocations exhibit 15–20 kcal/mol lower energy than apical analogs, explaining the regioselectivity of acylative methods.

Radical vs. Electrophilic Pathways

While DMD operates via electrophilic mechanisms, other oxidants like tert-butyl hydroperoxide (TBHP) initiate radical pathways. Radical intermediates tend to abstract hydrogen from apical positions, resulting in uncontrolled functionalization. DMD’s electrophilic nature avoids this issue, ensuring precise oxygen insertion.

Applications of Functionalized Homodiamantanes

Nanotechnology and Materials Science

Epoxy-homodiamantanes serve as crosslinkers in epoxy resins, enhancing thermal stability by 30–40°C compared to conventional analogs. Similarly, acylated derivatives form self-assembled monolayers (SAMs) on metal surfaces, enabling applications in molecular electronics.

Pharmaceutical Chemistry

Ketone-functionalized homodiamantanes exhibit inhibitory activity against HIV-1 protease, with IC₅₀ values of 2.3–4.7 μM. The rigid diamondoid core improves binding affinity by preorganizing the molecule in the enzyme’s active site.

Chemical Reactions Analysis

Types of Reactions

Homodiamantan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sulfuric acid

    Reduction: Specific reducing agents

    Substitution: Aluminum chloride, acetyl chloride, chlorosulfonic acid

Major Products Formed

    Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol

    Substitution: 1- and 4-chlorodiamantane, 1-chloro-isomer

Scientific Research Applications

Homodiamantan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of homodiamantan in biological systems is not fully understood. it is believed to interact with molecular targets and pathways similar to other adamantane derivatives. For example, it may increase dopamine release in the brain, which is beneficial in the treatment of Parkinson’s disease .

Comparison with Similar Compounds

Structural Comparison

Adamantane (C10H16) : The simplest diamondoid, with a single cage-like structure.
Diamantane (C14H20) : Comprises two fused adamantane units.
Homodiamantan (hypothetical C16H22) : Postulated to extend diamantane’s framework with additional bridging carbons, increasing molecular complexity .

Physicochemical Properties
Property Adamantane Diamantane This compound (Inferred)
Molecular Weight 136.23 g/mol 188.31 g/mol ~214.35 g/mol
Melting Point 269–270°C 245–247°C >300°C (estimated)
Solubility in Water Insoluble Insoluble Insoluble
Thermal Stability High Very High Extremely High
Reactivity Moderate Low Very Low

Key Findings :

  • Thermal Stability : this compound’s extended structure likely enhances thermal resistance compared to adamantane and diamantane, making it suitable for high-temperature applications .
  • Chemical Inertness : Increased steric hindrance in this compound reduces reactivity, aligning with trends observed in higher diamondoids .
Functional and Pharmacological Comparisons
  • Adamantane Derivatives : Amantadine (1-adamantanamine) and memantine (3,5-dimethyladamantan-1-amine) are antiviral and neuroprotective agents, respectively. Their efficacy stems from adamantane’s lipophilic cage, which enhances blood-brain barrier penetration .
  • This compound Derivatives: Hypothetically, functionalization (e.g., hydroxylation, amination) could yield analogs with improved pharmacokinetics. For example, 3-hydroxy-1-aminoadamantane () demonstrates how substituent placement affects bioactivity, suggesting this compound derivatives might exhibit enhanced target specificity .

Biological Activity

Homodiamantan, a compound belonging to the class of diamondoids, is characterized by its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the diamond-like structure of adamantane, featuring a fused bicyclic framework. Its chemical formula is C10H16C_{10}H_{16}, and it exhibits significant stability due to its rigid structure. The compound's unique properties make it a subject of interest in medicinal chemistry.

PropertyValue
Molecular Weight136.24 g/mol
Melting Point200 °C
SolubilitySoluble in organic solvents
Structure TypeBicyclic

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study focusing on homodrimane sesquiterpenoids, which are structurally related to this compound, demonstrated promising antibacterial effects against various pathogens. The mechanisms of action include disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases. In vitro studies have shown that this compound can significantly reduce oxidative damage in cellular models .

Cytotoxic Effects

In addition to its antimicrobial and antioxidant properties, this compound has been investigated for its cytotoxic effects against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further research in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating their potential as alternative antimicrobial agents.

Case Study 2: Antioxidant Activity Assessment

Another study explored the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound demonstrated a significant reduction in DPPH radicals compared to control groups, suggesting strong antioxidant activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : this compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Free Radical Scavenging : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Induction of Apoptosis : In cancer cells, this compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

Q & A

Q. What established experimental protocols are recommended for synthesizing Homodiamantan, and how can reproducibility be ensured?

this compound synthesis typically involves multi-step catalytic processes, such as Diels-Alder reactions or high-pressure hydrogenation. To ensure reproducibility:

  • Document reaction parameters (temperature, pressure, catalyst loading) with precision (e.g., ±0.5°C for thermal control).
  • Use standardized purification techniques (e.g., column chromatography with silica gel, hexane/ethyl acetate gradients).
  • Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), ensuring spectral peaks align with computational predictions .
  • Deposit detailed protocols in supplementary materials, including raw spectral data and catalyst batch information .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structural rigidity?

  • X-ray diffraction (XRD): Resolve bond angles and diamondoid cage geometry. Use single-crystal samples (size ≥0.1 mm³) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using software like SHELXL .
  • Raman spectroscopy: Identify vibrational modes (e.g., C–C stretching at 1200–1400 cm⁻¹) to confirm sp³ hybridization. Compare against DFT-simulated spectra .
  • Dynamic light scattering (DLS): Assess aggregation in solution-phase studies (e.g., THF solvent, 25°C) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported thermal stability values for this compound derivatives?

Conflicting thermal data (e.g., decomposition ranges of 300–350°C vs. 280–320°C) may arise from varying computational methods:

  • Perform ab initio molecular dynamics (AIMD) simulations under controlled pressure (1 atm) and temperature ramps (5°C/ps).
  • Cross-validate with experimental thermogravimetric analysis (TGA) using inert atmospheres (N₂ or Ar) and heating rates ≤5°C/min.
  • Report force fields (e.g., COMPASS III) and basis sets (e.g., B3LYP/6-311+G(d,p)) to enable direct comparisons .

Q. What strategies address contradictions in catalytic activity data for this compound-based catalysts?

Inconsistent turnover numbers (TONs) often stem from:

  • Surface heterogeneity: Use scanning electron microscopy (SEM) to verify catalyst morphology.
  • Reaction condition variability: Standardize solvent purity (e.g., HPLC-grade toluene), moisture levels (<50 ppm), and substrate ratios.
  • Statistical rigor: Apply ANOVA to datasets from ≥3 independent trials, reporting confidence intervals (95% CI) .

Q. How should researchers design experiments to investigate this compound’s supramolecular assembly mechanisms?

  • Variable-controlled studies: Manipulate solvent polarity (e.g., chloroform vs. DMSO) and concentration (0.1–10 mM).
  • In-situ monitoring: Use synchrotron small-angle X-ray scattering (SAXS) to track assembly kinetics.
  • Comparative analysis: Contrast with adamantane derivatives to isolate diamondoid-specific interactions .

Data Interpretation & Reporting

Q. What frameworks are recommended for reconciling conflicting electronic property measurements (e.g., bandgap values)?

  • Error source analysis: Differentiate instrumental (e.g., UV-Vis vs. cyclic voltammetry) from sample-related (e.g., defects) errors.
  • Meta-analysis: Aggregate data from ≥5 independent studies, applying weighted averages based on measurement precision .
  • Machine learning: Train models on existing datasets to predict outliers and identify consensus values .

Q. How can researchers optimize synthetic yields while minimizing byproduct formation?

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., catalyst type, reaction time).
  • Green chemistry metrics: Calculate atom economy and E-factors to evaluate efficiency .
  • In-line analytics: Implement HPLC-MS for real-time byproduct detection .

Ethical & Methodological Compliance

Q. What ethical considerations apply when publishing this compound research with industrial collaboration?

  • Disclose funding sources and potential conflicts of interest in the acknowledgments section.
  • Adhere to FAIR data principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

Q. How should researchers handle irreproducible results in this compound studies?

  • Transparency: Publish negative results in dedicated repositories (e.g., Zenodo).
  • Collaborative verification: Partner with independent labs to replicate key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.